3-Fluoro-4-(trifluoromethoxy)phenylacetylene
Overview
Description
3-Fluoro-4-(trifluoromethoxy)phenylacetylene, also known as 4-Ethynyl-2-fluoro-1-(trifluoromethoxy)benzene, is a chemical compound with the empirical formula C9H4F4O . Its molecular weight is 204.12 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1cc(ccc1OC(F)(F)F)C#C
. This indicates that the molecule consists of a phenyl ring with a fluorine atom and a trifluoromethoxy group attached, as well as an acetylene group . Physical and Chemical Properties Analysis
This compound has a density of 1.279 g/mL at 25 °C . It has a refractive index (n20/D) of 1.443 . The boiling point is 168.0±40.0 °C at 760 mmHg . The compound has a vapor pressure of 2.2±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.8±3.0 kJ/mol . The flash point is 54.2±18.0 °C .Scientific Research Applications
Photoredox Catalysis in Fluoromethylation
Trifluoromethyl groups, including structures related to 3-Fluoro-4-(trifluoromethoxy)phenylacetylene, have significant applications in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a useful tool for radical reactions, particularly in fluoromethylation of carbon-carbon multiple bonds. This method features high functional group compatibility and regioselectivity, demonstrating the potential for synthesizing various organofluorine compounds (Koike & Akita, 2016).
Synthesis of Fluorine-Containing Phenylacetylenes
Fluorine-containing phenylacetylenes, like this compound, are synthesized using methods that involve the introduction of the ethynyl group. These methods are crucial for preparing various derivatives with fluoro or trifluoromethyl substituents, indicating the importance of these compounds in chemical synthesis (Kodaira & Okuhara, 1988).
Silver-Catalysed Bromotrifluoromethoxylation
The introduction of trifluoromethoxy groups into organic molecules, including structures similar to this compound, is significant in pharmaceuticals and agrochemicals. Asymmetric silver-catalysed bromotrifluoromethoxylation of alkenes demonstrates the growing interest in incorporating such groups due to their electron-withdrawing nature and high lipophilicity (Guo et al., 2017).
Applications in Liquid Crystal Technology
Compounds related to this compound have been utilized in synthesizing high birefringence phenylacetylene liquid crystals. These liquid crystals have improved nematic range and viscosity, demonstrating the impact of introducing trifluoromethoxy groups on physical properties (Sekine et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit steroid sulfatase , suggesting that this compound may also interact with this enzyme or related targets.
Mode of Action
If it indeed targets steroid sulfatase like its analogs , it may inhibit the enzyme’s activity, thereby affecting the metabolism of certain steroids in the body.
Properties
IUPAC Name |
4-ethynyl-2-fluoro-1-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPNHEDDMZRILD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584842 | |
Record name | 4-Ethynyl-2-fluoro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912617-68-6 | |
Record name | 4-Ethynyl-2-fluoro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 912617-68-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.